4-[({[3-(phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid
Description
4-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid is a thiosemicarbazide derivative characterized by a benzoic acid core substituted with a carbamothioyl group linked to a 3-(phenoxymethyl)benzoyl moiety. This compound is synthesized via the reaction of 4-aminobenzoic acid with 3-(phenoxymethyl)benzoyl isothiocyanate under reflux in dry acetone, analogous to methods described for related compounds .
Properties
IUPAC Name |
4-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c25-20(24-22(29)23-18-11-9-16(10-12-18)21(26)27)17-6-4-5-15(13-17)14-28-19-7-2-1-3-8-19/h1-13H,14H2,(H,26,27)(H2,23,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAMTDHTXZNPGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NC(=S)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361677 | |
| Record name | STK038717 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530137-66-7 | |
| Record name | STK038717 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-(phenoxymethyl)benzoyl chloride with thiourea to form the carbamothioyl intermediate. This intermediate is then reacted with 4-aminobenzoic acid under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
4-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxymethyl group can be replaced by other nucleophiles like halides or amines. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature.
Scientific Research Applications
Synthesis Overview
The synthesis of 4-[({[3-(phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid typically involves multi-step chemical reactions. Key steps include:
- Formation of the Core Structure : Starting from benzoic acid derivatives.
- Introduction of Functional Groups : This includes the phenoxymethyl and carbamothioyl groups through specific reactions such as acylation and thiourea reactions.
Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex structures. Its unique functional groups allow for diverse chemical modifications.
Biology
- Enzyme Inhibition Studies : Research indicates that this compound can interact with specific enzymes, potentially serving as an inhibitor or modulator. This property is crucial for drug development and understanding biochemical pathways.
- Protein Binding Studies : The structural characteristics enable investigations into protein-ligand interactions, providing insights into molecular recognition and biological activity.
Industry
- Specialty Chemicals Production : It is utilized in the development of specialty chemicals, including agrochemicals and pharmaceuticals. Its unique properties make it suitable for creating compounds with desired functionalities.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Enzyme Inhibition Mechanisms of Carbamothioyl Compounds | Biochemistry | Demonstrated that this compound effectively inhibits target enzymes involved in metabolic pathways, suggesting potential therapeutic applications. |
| Synthesis and Characterization of Novel Organic Compounds | Organic Chemistry | Highlighted the compound's role as a key intermediate in synthesizing novel compounds with enhanced biological activities. |
| Development of Specialty Agrochemicals | Industrial Chemistry | Showed that derivatives of this compound exhibit significant herbicidal activity, indicating its potential use in agricultural applications. |
Mechanism of Action
The mechanism of action of 4-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid involves its interaction with specific molecular targets. The phenoxymethyl and carbamothioyl groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Lipophilicity and solubility are critical determinants of bioavailability. While direct data for the target compound is unavailable, trends from analogs suggest:
Analysis :
Functional Modifications and Derivatives
- Cyclization: Refluxing thiosemicarbazides with chloroacetyl chloride yields thiazolidinone derivatives (e.g., compound [4] in ), which exhibit altered bioactivity profiles.
- Esterification : Conversion to methyl esters (e.g., [7]) reduces polarity but diminishes insecticidal activity, underscoring the necessity of the free carboxylic acid group .
Biological Activity
The compound 4-[({[3-(phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid is a complex organic molecule with potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C22H18N2O4S |
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | 3-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid |
| InChI | InChI=1S/C22H18N2O4S/c25-20(24-22(29)23-18-9-5-8-17(13-18)21(26)27)16-7-4-6-15(12-16)14-28-19-10-2-1-3-11-19/h1-13H,14H2,(H,26,27)(H2,23,24,25,29) |
Structure
The compound consists of a phenoxymethyl group attached to a benzoyl moiety, which is further linked to a carbamothioyl group. This unique structure is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The phenoxymethyl and carbamothioyl groups facilitate binding to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as against Staphylococcus aureus and other bacterial strains .
Inhibitory Effects on Lipid Biosynthesis
A study highlighted that certain derivatives of benzoic acids exhibit inhibitory effects on fatty acid and sterol biosynthesis. The IC50 values for these compounds were in the range of to , indicating substantial potential for lipid metabolism modulation .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of phenoxy-substituted compounds derived from benzoic acid. The results indicated that compounds with phenoxymethyl substitutions demonstrated potent antibacterial activity against various strains, including those resistant to conventional antibiotics .
Study 2: Lipid Metabolism Modulation
In vivo studies involving Sprague-Dawley rats revealed that certain derivatives significantly reduced total cholesterol (TC) and triglyceride (TG) levels compared to standard treatments like pravastatin. This suggests a promising application in managing hyperlipidemia .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications in the chemical structure can enhance biological activity. Key findings include:
- Substitution Patterns : Compounds with lipophilic substituents showed improved activity.
- Enantiomeric Effects : Enantiomers of certain compounds exhibited greater potency than their racemic counterparts in vivo .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | MIC values as low as |
| Lipid Biosynthesis Inhibition | IC50 values ranging from to |
Q & A
Q. What are the optimized synthetic routes for 4-[({[3-(phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid?
Methodological Answer: The synthesis of this compound can be approached via multi-step pathways involving carbamate and thiourea formation. A validated strategy includes:
Protection of hydroxyl groups : Use benzyl bromide and Na₂CO₃ in DMF to protect reactive sites (e.g., 3-hydroxybenzoic acid derivatives) .
Carbamothioyl introduction : React intermediates with phenyl isocyanate derivatives under catalytic 4-DMAP in CH₂Cl₂ or DMF, followed by thiourea coupling .
Deprotection and purification : Acidic or basic hydrolysis to remove protecting groups, with yields optimized to 76–90% via controlled pH and temperature .
Q. Key Considerations :
- Avoid side reactions by maintaining anhydrous conditions during thiourea coupling.
- Monitor reaction progress via TLC (hexane/EtOH, 1:1) and characterize intermediates using H NMR .
Q. How is the compound characterized structurally?
Methodological Answer: Structural elucidation involves:
Spectroscopic techniques :
- H NMR : Identify aromatic protons (δ = 6.9–8.1 ppm), carbamothioyl NH signals (δ = 10.3–12.9 ppm), and benzoic acid COOH (δ = 12.9 ppm) .
- C NMR : Confirm carbonyl (C=O, δ = 166–172 ppm) and thiourea (C=S, δ = 180–185 ppm) groups .
X-ray crystallography : Resolve dihedral angles between aromatic rings and hydrogen-bonding networks in the solid state, critical for stability analysis .
Q. Data Contradictions :
- Discrepancies in H NMR shifts may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃). Validate assignments with 2D NMR (COSY, HSQC) .
Advanced Research Questions
Q. What strategies address conflicting data in solubility or stability studies?
Methodological Answer: Conflicting solubility/stability data often stem from:
pH dependency : The benzoic acid moiety ionizes above pH 4.5, increasing aqueous solubility. Use buffered solutions (pH 2–7) to map stability profiles .
Degradation pathways : Monitor thermal decomposition via TGA-DSC and identify hydrolytic byproducts (e.g., free benzoic acid) using HPLC-MS .
Co-solvent optimization : Test DMSO-water mixtures (5–20% v/v) to balance solubility and compound integrity .
Resolution : Cross-validate findings with orthogonal methods (e.g., UV-Vis spectroscopy for solubility vs. LC-MS for degradation) .
Q. What is the compound’s interaction with biological targets, such as enzymes or receptors?
Methodological Answer: To study interactions:
Enzyme inhibition assays : Screen against acetylcholinesterase (AChE) or similar targets using Ellman’s method, noting IC₅₀ values. Compare with phenylcarbamate derivatives known for anti-Alzheimer activity .
Molecular docking : Use software (AutoDock Vina) to predict binding to AChE’s catalytic triad (Ser200, His440, Glu327). Prioritize poses with hydrogen bonds to the carbamothioyl group .
SPR/BLI : Quantify binding kinetics (kₐ, kₐ) to immobilized targets, correlating with structural modifications (e.g., phenoxymethyl substituents) .
Contradictions : Differences in IC₅₀ across studies may reflect assay conditions (e.g., buffer ionic strength). Standardize protocols using reference inhibitors .
Q. How can computational methods predict the compound’s physicochemical and ADMET properties?
Methodological Answer:
QSAR models : Use tools like Schrödinger’s QikProp to estimate logP (2.8–3.5), solubility (-3.5 to -2.8 logS), and permeability (Caco-2 > 500 nm/s) .
Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for reactivity predictions .
ADMET prediction : Platforms like ADMETLab 2.0 assess hepatotoxicity (CYP450 inhibition) and plasma protein binding (>90%), guiding in vivo studies .
Limitations : Computational predictions may underestimate metabolic stability. Validate with in vitro microsomal assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
